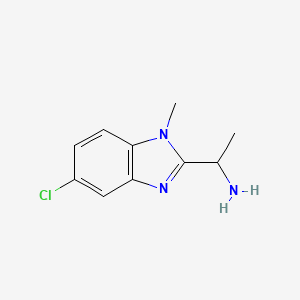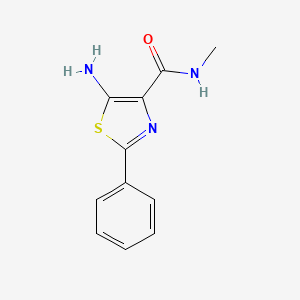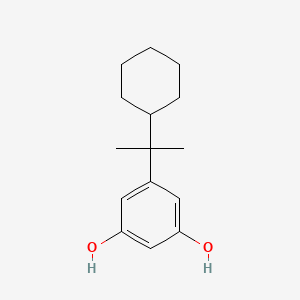![molecular formula C12H24O3Si B8467873 methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate](/img/structure/B8467873.png)
methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate is an organosilicon compound that features a cyclopropyl group, a tert-butyl(dimethyl)silyl group, and a methyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide. The cyclopropyl group is introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl(dimethyl)silyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate involves the interaction of its functional groups with various molecular targets. The tert-butyl(dimethyl)silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The cyclopropyl group can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .
相似化合物的比较
Similar Compounds
Methyl 2-[[tert-butyl(dimethyl)silyl]oxy]benzoate: Similar in structure but with a benzoate group instead of a cyclopropyl group.
2-(tert-butyl(dimethyl)silyloxy)ethanol: Contains a hydroxyl group instead of an ester group.
Uniqueness
Methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate is unique due to its combination of a cyclopropyl group and a tert-butyl(dimethyl)silyl-protected hydroxyl group. This combination provides distinct reactivity and stability, making it valuable in specific synthetic applications.
属性
分子式 |
C12H24O3Si |
|---|---|
分子量 |
244.40 g/mol |
IUPAC 名称 |
methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate |
InChI |
InChI=1S/C12H24O3Si/c1-12(2,3)16(5,6)15-10(9-7-8-9)11(13)14-4/h9-10H,7-8H2,1-6H3 |
InChI 键 |
AQTZGYBAICHNAX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC(C1CC1)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R,4S,5S,6R)-2-(4-bromo-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)meth yl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B8467801.png)
![2-[(2-Hydroxymethylphenyl)hydrazono]malononitrile](/img/structure/B8467809.png)
![7-Bromo-2-fluoro-4-(phenylmethoxy)-5-[(phenylmethoxy)methyl]-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B8467811.png)
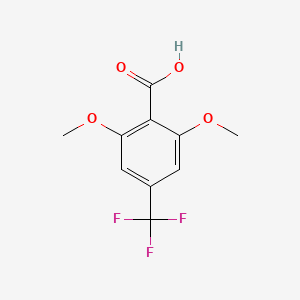
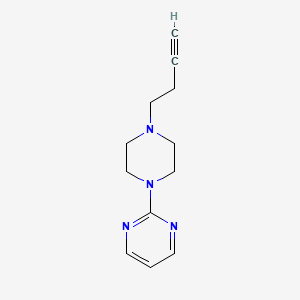
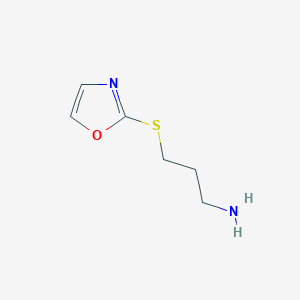

![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B8467843.png)
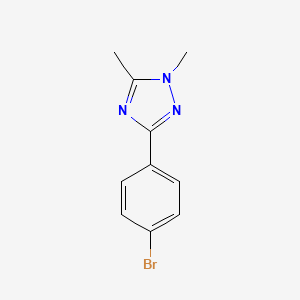
![1-Naphthalenecarbonitrile, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-](/img/structure/B8467860.png)
